molecular formula C15H11ClF2N2O2 B5726854 N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide

N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide

Cat. No. B5726854
M. Wt: 324.71 g/mol
InChI Key: JHTNPKGIKUUGIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide, also known as ACY-1215, is a small molecule inhibitor of the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is a class IIb HDAC that is involved in the regulation of protein degradation, cell motility, and cell signaling. ACY-1215 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.

Mechanism of Action

N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide works by selectively inhibiting the activity of HDAC6, which leads to the accumulation of acetylated proteins and altered cellular signaling pathways. HDAC6 is involved in the deacetylation of α-tubulin, a protein that is important for the regulation of microtubule dynamics and cell motility. Inhibition of HDAC6 by this compound leads to increased acetylation of α-tubulin, which disrupts microtubule dynamics and impairs cell motility. Additionally, this compound has been shown to induce the degradation of misfolded and aggregated proteins by activating the aggresome-autophagy pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the improvement of motor function in neurodegenerative disorders. This compound has also been shown to induce the degradation of misfolded and aggregated proteins, which may have implications for the treatment of protein misfolding diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide in lab experiments is its specificity for HDAC6, which allows for the selective inhibition of this enzyme without affecting other HDACs. This can be useful for studying the role of HDAC6 in various cellular processes. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.

Future Directions

There are several future directions for the study of N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide and its potential therapeutic applications. One direction is the development of more potent HDAC6 inhibitors that can be used at lower concentrations. Another direction is the investigation of the combination of this compound with other anticancer drugs to enhance their efficacy. Additionally, the potential use of this compound in the treatment of protein misfolding diseases such as Alzheimer's and Parkinson's disease warrants further investigation.

Synthesis Methods

The synthesis of N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide involves the reaction of 2-chloro-4,5-difluorobenzoic acid with 3-aminoacetophenone in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then acetylated using acetic anhydride and a base such as triethylamine to yield this compound.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide has been extensively studied in preclinical models of cancer, neurodegenerative disorders, and autoimmune diseases. In cancer, this compound has been shown to inhibit the growth of multiple myeloma cells and enhance the efficacy of other anticancer drugs such as bortezomib. In neurodegenerative disorders such as Huntington's disease, this compound has been shown to improve motor function and reduce the accumulation of toxic protein aggregates. In autoimmune diseases such as lupus, this compound has been shown to reduce inflammation and improve disease symptoms.

properties

IUPAC Name

N-(3-acetamidophenyl)-2-chloro-4,5-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2N2O2/c1-8(21)19-9-3-2-4-10(5-9)20-15(22)11-6-13(17)14(18)7-12(11)16/h2-7H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTNPKGIKUUGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.